2,5-Dihydrothiophene, 3-methyl-
Overview
Description
2,5-Dihydrothiophene, 3-methyl- is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing organic compound that is part of the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydrothiophene, 3-methyl- can be achieved through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as hydrogen sulfide or Lawesson’s reagent . Another method includes the use of multicomponent reactions, where various starting materials react to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophenes, including 2,5-Dihydrothiophene, 3-methyl-, often involves the use of readily available precursors and efficient catalytic processes. The Paal-Knorr synthesis is a notable method used in industrial settings, where 1,4-dicarbonyl compounds react with sulfur sources under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrothiophene, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Dihydrothiophene, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the production of organic semiconductors, OLEDs (organic light-emitting diodes), and other electronic materials
Mechanism of Action
The mechanism of action of 2,5-Dihydrothiophene, 3-methyl- involves its interaction with various molecular targets. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity. Additionally, the compound can interact with biological macromolecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene: Another isomer with similar properties but different reactivity.
Thiophene: The fully aromatic parent compound with distinct chemical behavior.
2,5-Dihydrothiophene, 1,1-dioxide: A sulfone derivative with unique oxidation properties
Uniqueness
2,5-Dihydrothiophene, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methyl-2,5-dihydrothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-5-2-3-6-4-5/h2H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSLKQRSSBPMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCSC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195539 | |
Record name | 2,5-Dihydrothiophene, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42855-50-5 | |
Record name | 2,5-Dihydrothiophene, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydrothiophene, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.